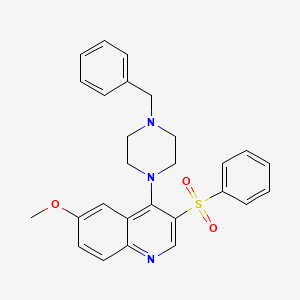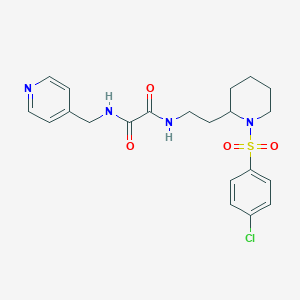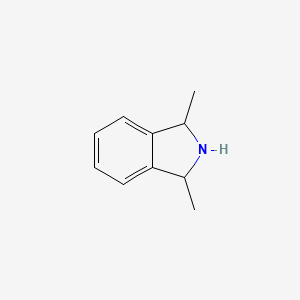
1,3-dimethyl-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a fused benzene and pyrrole ring system with two methyl groups attached at the 1 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
1,3-dimethyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One common approach involves the cyclization of N-substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the reduction of isoindole-1,3-diones using hydride reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1,3-dimethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert isoindole-1,3-diones back to this compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoindoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted isoindoles, isoindole-1,3-diones, and various functionalized derivatives.
科学的研究の応用
1,3-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dimethyl-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
類似化合物との比較
Similar Compounds
- 1,2-dimethyl-3,4-dihydro-1H-isoindole
- 1,3-dimethyl-2,3-dihydro-1H-indole
- 1,3-dimethyl-2,3-dihydro-1H-pyrrole
Uniqueness
1,3-dimethyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic characteristics. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
IUPAC Name |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGGVSXGSNMCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)
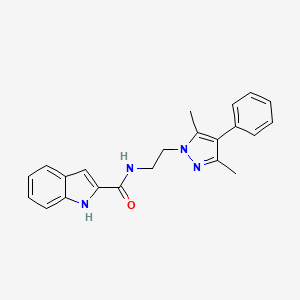
![methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2543201.png)
![4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol](/img/structure/B2543202.png)
![3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B2543204.png)
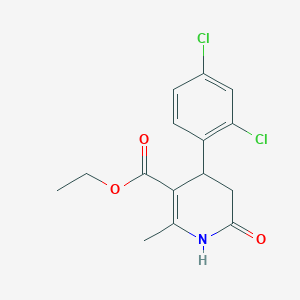

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)

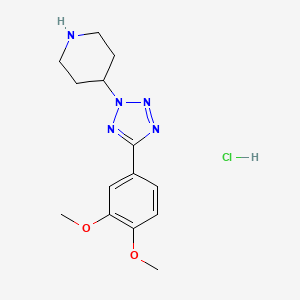

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)
